AZD 4407

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

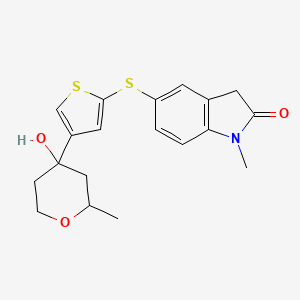

5-[4-(4-hydroxy-2-methyloxan-4-yl)thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLADKMVHOOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AZD4407: A Technical Guide to a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Developed by AstraZeneca, this compound showed promise in preclinical models for the treatment of inflammatory diseases, particularly respiratory conditions like Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as atherosclerosis. Despite its potent preclinical activity, the clinical development of AZD4407 was discontinued during Phase 1 trials for COPD in March 2003. This guide provides a comprehensive overview of the available technical information on AZD4407, including its mechanism of action, preclinical data, and the general experimental protocols relevant to its evaluation.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

AZD4407 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. 5-LOX is a critical enzyme in the arachidonic acid cascade, responsible for the initial steps in the conversion of arachidonic acid to a class of pro-inflammatory lipid mediators known as leukotrienes. By inhibiting 5-LOX, AZD4407 effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4). These leukotrienes are potent mediators of inflammation, involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the central role of 5-lipoxygenase, the target of AZD4407.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for AZD4407 from preclinical studies. Due to the discontinuation of its development, publicly available data is limited.

Table 1: In Vitro Potency of AZD4407

| Assay Type | System | Parameter | Value | Reference |

| Leukotriene Inhibition | Human Whole Blood | IC50 | 0.02 µM | [1] |

Table 2: In Vivo Efficacy of ZD4407

| Animal Model | Disease Model | Treatment Duration | Key Finding | Percent Change | Reference |

| LDLR-/- Male Mice | Atherosclerosis | 15 weeks | Reduction in intima-media thickness | -40% | [2] |

Experimental Protocols

Detailed experimental protocols for studies specifically using AZD4407 are not extensively published. The following sections describe generalized methodologies commonly employed for the evaluation of 5-lipoxygenase inhibitors.

Human Whole Blood Leukotriene Inhibition Assay (Illustrative Protocol)

This type of assay is crucial for determining the potency of a compound in a physiologically relevant matrix.

In Vivo Atherosclerosis Mouse Model (Illustrative Protocol)

Animal models are essential for evaluating the in vivo efficacy of drug candidates.

Clinical Development and Discontinuation

AZD4407 entered Phase 1 clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[3][4] However, the development of the compound was discontinued in March 2003.[3] The specific reasons for the discontinuation have not been detailed in publicly available documents, but this is not uncommon for drug candidates in early-stage clinical development, and can be due to a variety of factors including pharmacokinetics, safety profile, or strategic decisions.

Conclusion

AZD4407 is a potent inhibitor of 5-lipoxygenase that demonstrated significant preclinical efficacy in models of inflammation and atherosclerosis. Its high potency in inhibiting leukotriene production in human whole blood highlighted its potential as a therapeutic agent. However, its clinical development was halted at an early stage. The information available on AZD4407, though limited, provides a valuable case study for researchers and professionals in drug development, particularly those focused on the 5-lipoxygenase pathway and the treatment of inflammatory diseases. The data underscores the challenges of translating potent preclinical activity into a successful clinical candidate.

References

AZD4407: An In-depth Technical Guide to a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LO, AZD4407 represents a therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders. This document provides a comprehensive technical overview of AZD4407, including its mechanism of action, the relevant biological pathways, and detailed experimental protocols for the evaluation of 5-lipoxygenase inhibitors. While specific quantitative preclinical and clinical data for AZD4407 are not extensively available in the public domain, this guide furnishes a robust framework for understanding and investigating this class of compounds.

Core Concepts: The 5-Lipoxygenase Pathway and Therapeutic Intervention

The 5-lipoxygenase pathway is a critical component of the arachidonic acid cascade, which generates a wide range of biologically active lipid mediators.

2.1 Mechanism of Action

AZD4407 exerts its pharmacological effect by directly inhibiting the enzymatic activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to leukotrienes. The inhibition of 5-LO leads to a reduction in the production of all downstream leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), thereby mitigating their pro-inflammatory effects.

2.2 Signaling Pathway

The biosynthesis of leukotrienes from arachidonic acid is a multi-step process involving several key enzymes. The following diagram illustrates this pathway and the point of intervention for AZD4407.

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of AZD4407.

Quantitative Data Summary

While specific, publicly available quantitative data for AZD4407 is limited, the following tables provide a template for the types of data that are critical for the evaluation of a 5-lipoxygenase inhibitor. Data for the well-characterized 5-LOX inhibitor, Zileuton, is provided for reference.

Table 1: In Vitro Potency of 5-Lipoxygenase Inhibitors

| Compound | Assay Type | Cell/Enzyme Source | IC50 (µM) | Reference |

| AZD4407 | Not Publicly Available | - | - | - |

| Zileuton | 5-HETE Synthesis | Rat Polymorphonuclear Leukocytes (PMNL) | 0.3 | [1] |

| Zileuton | LTB4 Biosynthesis | Human PMNL | 0.4 | [1] |

| Zileuton | LTB4 Biosynthesis | Human Whole Blood | 0.9 | [1] |

Table 2: Preclinical In Vivo Efficacy of 5-Lipoxygenase Inhibitors

| Compound | Animal Model | Endpoint | Efficacy | Reference |

| AZD4407 | Not Publicly Available | - | - | - |

| Zileuton | Arachidonic Acid-Induced Mouse Ear Edema | Reduction in Edema | ED50 = 31 mg/kg | [1] |

| Zileuton | Rat Pleural Arthus Reaction | Attenuation of Inflammatory Cell Accumulation | Significant | [1] |

Table 3: Pharmacokinetic Profile of 5-Lipoxygenase Inhibitors

| Compound | Species | Route of Administration | Key Parameters (T1/2, Cmax, AUC) | Reference |

| AZD4407 | Not Publicly Available | - | - | - |

| Zileuton | Dog | Oral (0.5-5 mg/kg) | Rapid and sustained inhibition of ex vivo blood LTB4 biosynthesis | [1] |

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize 5-lipoxygenase inhibitors like AZD4407.

4.1 5-Lipoxygenase Inhibition Assay (Human Whole Blood)

This assay measures the ability of a compound to inhibit the production of LTB4 in human whole blood, providing a physiologically relevant assessment of potency.

Experimental Workflow:

Caption: Workflow for the human whole blood 5-lipoxygenase inhibition assay.

Methodology:

-

Blood Collection: Fresh human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound (e.g., AZD4407) or vehicle control (e.g., DMSO) for 15 minutes at 37°C.

-

Stimulation: Leukotriene biosynthesis is initiated by adding a calcium ionophore, such as A23187, to the blood samples.

-

Incubation: The samples are incubated for a further 15-30 minutes at 37°C to allow for LTB4 production.

-

Reaction Termination: The reaction is stopped by adding a solution such as cold EDTA and methanol.

-

Sample Processing: The samples are centrifuged to separate the plasma.

-

Quantification: The concentration of LTB4 in the plasma is determined using a commercially available ELISA kit or by a more sensitive method like LC-MS/MS.

-

Data Analysis: The percentage inhibition of LTB4 production at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.

4.2 In Vivo Model of Inflammation: Arachidonic Acid-Induced Mouse Ear Edema

This model is used to assess the anti-inflammatory efficacy of a compound in vivo.

Experimental Workflow:

Caption: Workflow for the arachidonic acid-induced mouse ear edema model.

Methodology:

-

Animal Dosing: Mice are treated with the test compound (e.g., AZD4407) or vehicle control via an appropriate route of administration (e.g., oral gavage).

-

Induction of Inflammation: After a predetermined time to allow for drug absorption and distribution, a solution of arachidonic acid in acetone is topically applied to one ear of each mouse to induce inflammation and edema. The contralateral ear receives acetone alone as a control.

-

Edema Assessment: After a specified duration, the mice are euthanized, and a standard-sized biopsy punch is used to collect tissue from both the arachidonic acid-treated and control ears.

-

Data Analysis: The ear punches are weighed, and the difference in weight between the treated and control ears is calculated as a measure of edema. The percentage inhibition of edema by the test compound is determined by comparing the edema in the treated group to the vehicle control group.

Chemical Synthesis

The synthesis of AZD4407 has been described in the literature, with efficient strategies suitable for large-scale manufacture developed. One approach involves the coupling of 3-bromothiophene with (2S)-2-methyltetrahydropyran-4-one using Grignard chemistry, followed by a series of reactions to introduce the mercapto-oxindole moiety.

Conclusion

AZD4407 is a potent 5-lipoxygenase inhibitor with the potential for therapeutic application in a range of inflammatory diseases. While detailed preclinical and clinical data are not widely published, the information presented in this guide on the 5-lipoxygenase pathway and relevant experimental methodologies provides a solid foundation for researchers and drug development professionals working on this target and similar molecules. Further investigation into the quantitative pharmacological profile of AZD4407 is warranted to fully elucidate its therapeutic potential.

References

AZD4407: A Technical Primer on a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4407, also known as ZD4407, is a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. By inhibiting 5-LOX, AZD4407 effectively blocks the production of leukotrienes, giving it significant therapeutic potential in the management of a variety of inflammatory conditions. These conditions include respiratory diseases such as asthma, as well as other inflammatory disorders like arthritis, psoriasis, and inflammatory bowel disease. This technical guide provides a comprehensive overview of AZD4407, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its activity. Due to the limited availability of public data on AZD4407, this guide also presents generalized experimental protocols and data table templates to aid researchers in the evaluation of this and similar compounds.

Introduction: The 5-Lipoxygenase Pathway and Inflammation

The 5-lipoxygenase pathway is a critical component of the inflammatory cascade. It is responsible for the metabolism of arachidonic acid into a class of inflammatory mediators known as leukotrienes.

The Process:

-

Upon cellular stimulation by inflammatory signals, arachidonic acid is liberated from the cell membrane by the enzyme phospholipase A2.

-

The 5-lipoxygenase enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), then acts on arachidonic acid.

-

This enzymatic action leads to the production of an unstable intermediate, leukotriene A4 (LTA4).

-

LTA4 is subsequently converted into other leukotrienes, such as leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

These leukotrienes are potent mediators of inflammation, contributing to processes such as bronchoconstriction, increased vascular permeability, and the recruitment of immune cells to the site of inflammation.[1]

AZD4407: Mechanism of Action

AZD4407 functions as a direct inhibitor of the 5-lipoxygenase enzyme. By binding to the enzyme, it prevents the conversion of arachidonic acid into leukotrienes. This targeted inhibition effectively dampens the inflammatory response mediated by these lipids.

Caption: Mechanism of action of AZD4407 in the 5-lipoxygenase pathway.

Data Presentation

While specific quantitative data for AZD4407 is not widely published, the following tables provide a template for organizing key parameters in the evaluation of 5-lipoxygenase inhibitors.

Table 1: In Vitro Potency of AZD4407

| Assay Type | Cell Line/Enzyme Source | IC50 (nM) | Reference |

| 5-LOX Enzyme Assay | Purified Human Recombinant 5-LOX | Data not available | |

| Cellular Leukotriene Production | Human Neutrophils | Data not available | |

| FLAP Binding Assay | HEK293 cells expressing FLAP | Data not available |

Table 2: Pharmacokinetic Profile of AZD4407 (Template)

| Parameter | Species | Value | Units |

| Bioavailability | Rat | Data not available | % |

| Half-life (t1/2) | Rat | Data not available | hours |

| Cmax | Rat | Data not available | ng/mL |

| AUC | Rat | Data not available | ng*h/mL |

| Clearance | Rat | Data not available | mL/min/kg |

| Volume of Distribution | Rat | Data not available | L/kg |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize 5-lipoxygenase inhibitors like AZD4407.

5-Lipoxygenase Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the activity of the 5-lipoxygenase enzyme.

Methodology:

-

Enzyme Preparation: Purified recombinant human 5-lipoxygenase is used.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing co-factors such as ATP and calcium chloride is prepared.

-

Test Compound Preparation: The inhibitor (e.g., AZD4407) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

Incubation: The enzyme is pre-incubated with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination: The reaction is stopped after a defined period by the addition of a quenching solution.

-

Detection: The products of the reaction (leukotrienes) are quantified using methods such as UV-spectroscopy, HPLC, or specific enzyme immunoassays (EIAs).

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.

Cellular Leukotriene Production Assay

Objective: To assess the ability of a compound to inhibit leukotriene production in a cellular context.

Methodology:

-

Cell Isolation: Primary human cells capable of producing leukotrienes, such as neutrophils or monocytes, are isolated from whole blood.

-

Cell Culture: The isolated cells are cultured in a suitable medium.

-

Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., AZD4407) or a vehicle control.

-

Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) or a relevant physiological stimulus to induce the production of leukotrienes.

-

Sample Collection: The cell supernatant is collected after a specific incubation period.

-

Leukotriene Quantification: The levels of specific leukotrienes (e.g., LTB4) in the supernatant are measured using techniques like ELISA or LC-MS/MS.

-

Data Analysis: The IC50 value for the inhibition of leukotriene production is determined.

Caption: Generalized experimental workflow for evaluating 5-LOX inhibitors.

Conclusion

AZD4407 is a promising therapeutic candidate due to its potent inhibition of the 5-lipoxygenase enzyme. By blocking the production of pro-inflammatory leukotrienes, it has the potential to be an effective treatment for a range of inflammatory diseases. Further research and clinical investigation are warranted to fully elucidate the therapeutic profile of this compound. The methodologies and frameworks presented in this guide are intended to support the ongoing research and development efforts in the field of 5-lipoxygenase inhibition.

References

ZD 4407: A Technical Overview of a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 4407, also known as AZD4407, is a potent and specific inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Developed by AstraZeneca, this compound was investigated for its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Despite promising preclinical activity, its clinical development was discontinued. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for ZD 4407, intended to serve as a resource for researchers in the fields of inflammation, respiratory diseases, and drug discovery.

Chemical Structure and Properties

ZD 4407 is a complex heterocyclic molecule with the systematic IUPAC name 5-({4-[(2S,4R)-4-hydroxy-2-methyl-3,4,5,6-tetrahydro-2H-pyran-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one. Its chemical structure is characterized by a substituted oxindole core linked to a thiophene ring, which in turn is connected to a tetrahydropyran moiety.

Table 1: Physicochemical Properties of ZD 4407

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₃S₂ | PubChem |

| Molecular Weight | 375.5 g/mol | PubChem |

| IUPAC Name | 5-({4-[(2S,4R)-4-hydroxy-2-methyl-3,4,5,6-tetrahydro-2H-pyran-4-yl]thiophen-2-yl}sulfanyl)-1-methyl-1,3-dihydro-2H-indol-2-one | PubChem |

| CAS Number | 166882-70-8 | PubChem |

Mechanism of Action and Signaling Pathway

ZD 4407 exerts its pharmacological effect by directly inhibiting the enzyme 5-lipoxygenase. 5-LO is a critical enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is subsequently converted to various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Leukotrienes are potent pro-inflammatory mediators involved in a wide range of physiological and pathological processes, including:

-

Chemotaxis: Attracting immune cells such as neutrophils and eosinophils to the site of inflammation.

-

Bronchoconstriction: Causing the smooth muscles of the airways to contract, a key feature of asthma.

-

Increased Vascular Permeability: Leading to edema and swelling.

-

Mucus Secretion: Contributing to airway obstruction.

By inhibiting 5-LO, ZD 4407 effectively blocks the production of all downstream leukotrienes, thereby attenuating the inflammatory response.

Synthesis and Manufacturing

A manufacturing route for ZD 4407 has been described, highlighting a process suitable for large-scale synthesis. The synthesis involves the coupling of a substituted thiophene intermediate with a protected 5-mercapto-1-methyl-1,3-dihydro-indol-2-one derivative. This approach was designed to be efficient and scalable for clinical and potential commercial production.

Preclinical and Clinical Development

ZD 4407 was advanced into Phase 1 clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD) in the United Kingdom. However, the development of the compound was discontinued during this phase in March 2003. The specific reasons for the discontinuation have not been publicly disclosed by AstraZeneca.

Quantitative data from preclinical pharmacology studies, such as IC50 and Ki values for 5-lipoxygenase inhibition, as well as pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), are not available in the peer-reviewed literature.

Experimental Protocols

Detailed experimental protocols for the evaluation of ZD 4407 are not publicly available. However, a general protocol for a 5-lipoxygenase inhibitor screening assay can be outlined as follows.

General 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay Protocol (Fluorometric)

Objective: To determine the inhibitory activity of a test compound (e.g., ZD 4407) on 5-lipoxygenase.

Principle: The assay measures the fluorescence generated from a probe that reacts with the product of the 5-LOX-catalyzed reaction. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.

Materials:

-

5-LOX Enzyme

-

LOX Assay Buffer

-

LOX Probe

-

LOX Substrate (e.g., Arachidonic Acid)

-

Known 5-LOX inhibitor (e.g., Zileuton) as a positive control

-

Test compound (ZD 4407)

-

96-well white plate with a flat bottom

-

Multi-well spectrophotometer (ELISA reader) with fluorescence capabilities

Procedure:

-

Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound and controls should be dissolved in a suitable solvent (e.g., DMSO).

-

Assay Plate Preparation:

-

Add the test compound at various concentrations to the wells.

-

Include wells for a solvent control (containing only the solvent used for the test compound) and a positive control inhibitor.

-

Add LOX Assay Buffer to bring all wells to a uniform volume.

-

-

Enzyme Reaction:

-

Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

-

Add the reaction mix to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction: Add the LOX substrate to all wells to start the enzymatic reaction.

-

Measurement: Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in kinetic mode at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Conclusion

ZD 4407 is a well-characterized 5-lipoxygenase inhibitor with a clear mechanism of action. While its clinical development was halted, the available information on its chemical structure, synthesis, and biological target provides a valuable foundation for researchers exploring the role of the 5-lipoxygenase pathway in disease and for the design of new anti-inflammatory agents. The lack of publicly available quantitative preclinical and clinical data, however, limits a full assessment of its therapeutic potential and the reasons for its discontinuation. Further research into this and similar compounds could provide new insights into the development of effective treatments for inflammatory disorders.

The Role of 5-Lipoxygenase in Inflammation: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process orchestrated by a complex network of signaling molecules and cellular events. Among the key players in the inflammatory cascade is the enzyme 5-lipoxygenase (5-LOX).[1][2] As a central enzyme in the biosynthesis of leukotrienes, potent lipid mediators, 5-LOX plays a critical role in the initiation and propagation of inflammatory responses.[1][3] Dysregulation of the 5-LOX pathway is implicated in a wide range of chronic inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, making it a compelling target for therapeutic intervention.[1][3][4][5] This in-depth technical guide provides a comprehensive overview of the role of 5-LOX in inflammation, detailing its signaling pathways, key experimental methodologies for its study, and a summary of relevant quantitative data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of 5-LOX biology and its therapeutic potential.

The 5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane phospholipids by cytosolic phospholipase A2α (cPLA2α).[6][7] In response to cellular activation, 5-LOX, with the assistance of the 5-lipoxygenase-activating protein (FLAP), translocates to the nuclear membrane.[8][9] FLAP acts as a scaffold protein, presenting arachidonic acid to 5-LOX for its catalytic activity.[8][10][11]

5-LOX then catalyzes the insertion of molecular oxygen into arachidonic acid at the C5 position, forming 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][6] This unstable intermediate is further converted by 5-LOX to the epoxide leukotriene A4 (LTA4).[1][6][12] LTA4 serves as a crucial branching point in the pathway.[6][12]

-

Leukotriene B4 (LTB4) Synthesis: In cells expressing LTA4 hydrolase, such as neutrophils, LTA4 is hydrolyzed to form LTB4.[6][13] LTB4 is a potent chemoattractant for neutrophils, promoting their recruitment to sites of inflammation.[13][14] It also stimulates the production of pro-inflammatory cytokines.[13]

-

Cysteinyl Leukotriene (cys-LT) Synthesis: In cells like mast cells and eosinophils that express LTC4 synthase, LTA4 is conjugated with glutathione to produce LTC4.[6][13] LTC4 is subsequently metabolized extracellularly to LTD4 and then to the more stable LTE4.[15] Collectively known as cysteinyl leukotrienes, these molecules are potent mediators of bronchoconstriction, increased vascular permeability, and mucus secretion, playing a significant role in the pathophysiology of asthma.[13][14][16][17]

The biological effects of leukotrienes are mediated by their interaction with specific G-protein coupled receptors (GPCRs) on target cells.[18][19] LTB4 binds to BLT1 and BLT2 receptors, while cys-LTs act on CysLT1 and CysLT2 receptors.[19]

Quantitative Data in 5-LOX-Mediated Inflammation

The following tables summarize key quantitative data related to the 5-LOX pathway in inflammatory conditions and the effects of its inhibition.

Table 1: Leukotriene Levels in Inflammatory Conditions

| Analyte | Condition | Biological Matrix | Concentration | Reference |

| Immunoreactive LTC4 | Osteoarthritis | Synovial Fluid | 0.198 ± 0.018 pmol/ml | [13] |

| Immunoreactive LTC4 | Rheumatoid Arthritis | Synovial Fluid | 0.179 ± 0.016 pmol/ml | [13] |

| LTD4 | Rheumatoid Arthritis | Synovial Fluid | Significantly higher than OA | [13] |

| LTE4 | Rheumatoid Arthritis | Synovial Fluid | Significantly higher than OA | [13] |

Table 2: Efficacy of 5-LOX Inhibitors in Clinical Trials for Asthma

| Inhibitor | Dosage | Duration | Key Outcome | Result | Reference |

| Zileuton | 600 mg (4x daily) | 13 weeks | FEV1 Improvement | 15.7% improvement vs 7.7% in placebo | [5] |

| Zileuton | 400 mg (4x daily) | 13 weeks | FEV1 Improvement | - | [5] |

| Zileuton | 600 mg (4x daily) | 6 months | Morning PEFR Improvement | 7% to 10% improvement | [20][21] |

| Zileuton | 600 mg (4x daily) | 6 months | Daytime Symptom Decrease | 37% decrease | [20][21] |

| Zileuton | 600 mg (4x daily) | 6 months | Nocturnal Symptom Decrease | 31% decrease | [20][21] |

| Zileuton | 600 mg (4x daily) | 6 months | Beta-agonist Use Decrease | 31% decrease | [20][21] |

| Zileuton | 600 mg (4x daily) | 6 months | Steroid Rescue Reduction | 62% reduction | [20][21] |

Table 3: In Vitro Inhibitory Activity of 5-LOX Inhibitors

| Inhibitor | Assay System | IC50 | Reference |

| Linoleyl hydroxamic acid | Human recombinant 5-LOX | 7 µM | [22] |

| C6 (isoxazole derivative) | In vitro 5-LOX enzyme inhibition | Potent, comparable to reference | [23] |

| 3′-O-methyl-quercetin | Leukocyte LTB4 biosynthesis | Inhibition at 2 µM | [2] |

Experimental Protocols for Studying the 5-LOX Pathway

Detailed methodologies are crucial for the accurate investigation of the 5-LOX pathway. Below are protocols for key experiments.

Isolation of Human Neutrophils

Neutrophils are a primary source of LTB4 and are essential for studying 5-LOX activity.

Detailed Steps:

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).[4]

-

Carefully layer the blood over a density gradient medium (e.g., Ficoll-Paque or a mixture of sodium metrizoate and Dextran 500) in a centrifuge tube.[10][19]

-

Centrifuge at approximately 500 x g for 30-35 minutes at room temperature.[10][19]

-

After centrifugation, distinct layers will form. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.[10][19]

-

The layer containing neutrophils and red blood cells (RBCs) at the bottom is collected.[10][19]

-

To remove contaminating RBCs, perform a hypotonic lysis by adding a red cell lysis buffer.[4][10]

-

Wash the resulting neutrophil pellet with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) without calcium and magnesium, and centrifuge at a lower speed (e.g., 250 x g for 5 minutes).[10][19]

-

Resuspend the final neutrophil pellet in the desired buffer for downstream applications. Purity and viability should be assessed (typically >95%).[4][9]

In Vitro 5-LOX Enzyme Activity Assay (Fluorometric)

This assay is suitable for high-throughput screening of 5-LOX inhibitors.

References

- 1. Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. clinmedjournals.org [clinmedjournals.org]

- 5. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. atsjournals.org [atsjournals.org]

- 9. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Interfacial kinetic reaction of human 5-lipoxygenase [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of sulfidopeptide leukotrienes and their metabolism in human synovial fluid of patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proteomic analysis of synovial fluid from rheumatic arthritis and spondyloarthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leukotrienes: Structure, Functions, and Modulation Strategies - Creative Proteomics Blog [creative-proteomics.com]

- 16. Evaluation of the antiinflammatory activity of a dual cyclooxygenase-2 selective/5-lipoxygenase inhibitor, RWJ 63556, in a canine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. pa2online.org [pa2online.org]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

- 21. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Inhibition of the Leukotriene Synthesis Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Leukotrienes are potent, pro-inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.[1][2] They play a crucial role in the pathophysiology of a wide range of inflammatory and allergic diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[1][3][4] The synthesis of leukotrienes involves a cascade of enzymatic reactions, presenting multiple targets for therapeutic intervention. This guide provides a comprehensive overview of the leukotriene synthesis pathway, details the mechanisms of action for various classes of inhibitors, presents quantitative data on their efficacy, and outlines key experimental protocols for their evaluation.

The Leukotriene Synthesis Pathway

The biosynthesis of leukotrienes is initiated in response to inflammatory stimuli, which trigger the release of arachidonic acid (AA) from the cell membrane's phospholipids by cytosolic phospholipase A2α (cPLA2α).[5][6] The central enzyme in this pathway is 5-lipoxygenase (5-LOX), which, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into the unstable epoxide, Leukotriene A4 (LTA4).[5][7][8] LTA4 serves as a critical intermediate, which can then be metabolized into two distinct classes of leukotrienes.[7][8]

-

Leukotriene B4 (LTB4): The enzyme Leukotriene A4 hydrolase (LTA4H) converts LTA4 into LTB4, a potent chemoattractant for neutrophils and other immune cells.[8][9]

-

Cysteinyl Leukotrienes (cys-LTs): Leukotriene C4 synthase (LTC4S) catalyzes the conjugation of LTA4 with glutathione to form LTC4.[10][11] LTC4 is subsequently metabolized to LTD4 and LTE4.[5] Cys-LTs are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.[5][10]

The key enzymes in this pathway—5-LOX, FLAP, LTA4H, and LTC4S—represent primary targets for the development of inhibitors aimed at mitigating leukotriene-mediated inflammation.[5]

Caption: The leukotriene synthesis pathway, from arachidonic acid to bioactive leukotrienes.

Mechanisms of Pathway Inhibition

Therapeutic strategies to modulate leukotriene activity focus on inhibiting the key enzymes involved in their synthesis.[12] This approach prevents the formation of both LTB4 and cys-LTs, offering a broad anti-inflammatory effect.

-

5-Lipoxygenase (5-LOX) Inhibitors: These compounds directly target the 5-LOX enzyme.[4] They can be classified based on their mechanism of action, such as iron-ligand inhibitors (e.g., Zileuton) that chelate the non-heme iron atom in the enzyme's active site, or redox-active inhibitors.[4][13] By inhibiting 5-LOX, these drugs block the initial and rate-limiting steps of the pathway, preventing the formation of all subsequent leukotrienes.[2][4]

-

5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is an integral membrane protein essential for the transfer of arachidonic acid to 5-LOX.[5][14] FLAP inhibitors, such as MK-886 and veliflapon, do not inhibit the 5-LOX enzyme directly but bind to FLAP, preventing the necessary protein-protein interaction and substrate transfer.[14][15][16] This effectively halts leukotriene synthesis.[14]

-

Leukotriene A4 Hydrolase (LTA4H) Inhibitors: These agents specifically block the conversion of LTA4 to the pro-inflammatory chemoattractant LTB4.[9][17] By targeting LTA4H, these inhibitors can reduce neutrophil recruitment to sites of inflammation.[9] An interesting consequence of LTA4H inhibition is the potential shunting of LTA4 towards the synthesis of anti-inflammatory lipoxins.[7][18]

-

Leukotriene C4 Synthase (LTC4S) Inhibitors: LTC4S is the terminal enzyme for the production of cys-LTs.[10][11] Inhibitors of LTC4S specifically prevent the formation of LTC4 and its subsequent metabolites, LTD4 and LTE4.[10] This targeted approach is beneficial for conditions primarily driven by cys-LTs, such as asthma, where these mediators cause potent bronchoconstriction.[10][19]

Caption: Key enzymatic targets for inhibition within the leukotriene synthesis pathway.

Quantitative Data on Leukotriene Synthesis Inhibitors

The potency of various inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values are crucial for comparing the efficacy of different compounds and for guiding drug development efforts. The table below summarizes reported potency values for representative inhibitors targeting key enzymes in the leukotriene pathway.

| Target Enzyme | Inhibitor | Type of Inhibition | IC50 / Ki Value | Assay System |

| 5-Lipoxygenase (5-LOX) | Zileuton | Iron-ligand | IC50: < 1 µM | THP-1 Cells[20] |

| BWA4C | Iron-ligand | IC50: 23 µM (proliferation) | Capan-2 Cells[20] | |

| AA-861 | Competitive | IC50: 25 µM (colony formation) | Capan-2 Cells[20] | |

| Rev-5901 | Competitive | IC50: 10 µM (colony formation) | Capan-2 Cells[20] | |

| Isoxazole Derivative (C3) | - | IC50: 8.47 µM | In vitro enzyme assay[21] | |

| FLAP | MK-886 | FLAP Binder | IC50: 15 µM (colony formation) | Capan-2 Cells[20] |

| LTA4 Hydrolase | ARM1 | Selective Epoxide Hydrolase | IC50: 0.6 µM (LTA4H activity) | Polymorphonuclear Neutrophils[22] |

| TTSe | - | IC50: 0.8 µM (LTA4H activity) | Polymorphonuclear Neutrophils[22] | |

| TTO | - | IC50: 0.8 µM (LTA4H activity) | Polymorphonuclear Neutrophils[22] | |

| LTC4 Synthase | AZD9898 | Oral Inhibitor | IC50: 0.28 nM | Enzyme Assay[23] |

| IC50,free: 6.2 nM | PBMC Assay[23] | |||

| TK04 | - | - | Efficiently inhibits mouse and human LTC4S[24] |

Note: IC50 values can vary significantly depending on the assay system (e.g., isolated enzyme vs. whole-cell) and experimental conditions. The data presented are for comparative purposes.

Experimental Protocols for Inhibitor Evaluation

A multi-tiered approach is required to identify and validate novel inhibitors of the leukotriene synthesis pathway, progressing from in vitro enzyme assays to cell-based models and finally to in vivo animal studies.

In Vitro Enzyme Activity Assays

These assays utilize purified or recombinant enzymes to directly measure the inhibitory effect of a compound on its specific target.

Protocol 5.1.1: 5-Lipoxygenase (5-LOX) Inhibitor Screening (Fluorometric)

This protocol is based on a commercially available kit (e.g., BioVision's K980-100) and measures the fluorescence generated from a probe that reacts with the products of the 5-LOX-catalyzed reaction.[25]

-

Reagent Preparation: Prepare Assay Buffer, LOX Probe, LOX Substrate, and 5-LOX Enzyme solution as per the manufacturer's instructions. Keep all components on ice.

-

Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO). Prepare a concentration such that the final solvent volume does not exceed 2% of the total reaction volume.

-

Assay Plate Setup: In a 96-well white plate, add 2 µl of the test compound solution to the designated wells. Include wells for a "Solvent Control" (solvent only) and an "Inhibitor Control" (e.g., Zileuton).

-

Reaction Initiation: Prepare a Reaction Mix containing Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µl of this mix to each well and incubate at room temperature for 10 minutes, protected from light.

-

Substrate Addition: Add 20 µl of the prepared LOX Substrate to each well using a multichannel pipette to start the reaction.

-

Data Acquisition: Immediately begin reading the plate in a microplate reader set to kinetic mode. Measure fluorescence at an excitation/emission wavelength of 500/536 nm every 30 seconds for 10-20 minutes.[25]

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each test compound concentration relative to the solvent control. Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration.

Cell-Based Assays

These assays measure the ability of a compound to inhibit leukotriene synthesis in a more physiologically relevant context, using whole cells that endogenously express the pathway enzymes.

Protocol 5.2.1: Measurement of Leukotriene Production in Activated Human Neutrophils

-

Cell Isolation: Isolate human polymorphonuclear neutrophils (PMNs) from the whole blood of healthy donors using standard density gradient centrifugation techniques.

-

Cell Stimulation: Resuspend the isolated PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 15-30 minutes at 37°C.

-

Leukotriene Synthesis Induction: Stimulate the cells with a calcium ionophore (e.g., A23187) to trigger the release of arachidonic acid and initiate leukotriene synthesis. Incubate for an additional 10-15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by placing the samples on ice and/or adding a quenching solution (e.g., methanol).

-

Leukotriene Quantification: Centrifuge the samples to pellet the cells. Collect the supernatant and quantify the levels of LTB4 and cys-LTs using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or by chromatographic methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for greater specificity and sensitivity.

-

Data Analysis: Determine the concentration-dependent inhibition of LTB4 and cys-LT production by the test compound and calculate the IC50 values.

In Vivo Animal Models

Animal models are essential for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a whole-organism setting.[26][27]

Common Animal Models in Leukotriene Research:

-

Rodent Models of Asthma/Allergic Airway Inflammation: Mice or guinea pigs are sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus production. Test compounds are administered prior to the allergen challenge, and their effects on these parameters are assessed.[28][29]

-

Rodent Models of Arthritis: Arthritis can be induced in rats or mice using agents like collagen or Freund's adjuvant. The efficacy of leukotriene synthesis inhibitors is evaluated by measuring their ability to reduce paw edema, joint inflammation, and inflammatory cell infiltration.

-

Zymosan-Induced Peritonitis: Intraperitoneal injection of zymosan in mice induces an acute inflammatory response characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity. This model is useful for assessing the in vivo activity of inhibitors targeting LTB4 synthesis.

Caption: A typical workflow for the screening and validation of leukotriene synthesis inhibitors.

Conclusion and Future Directions

The inhibition of the leukotriene synthesis pathway remains a highly attractive strategy for the treatment of a variety of inflammatory diseases.[3][18] While 5-LOX inhibitors and leukotriene receptor antagonists are established therapies, particularly for asthma, there is ongoing research to develop inhibitors with improved specificity, potency, and safety profiles.[30][31] The elucidation of the three-dimensional structures of pathway enzymes like FLAP and LTC4S has opened new avenues for rational drug design.[16][24] Future efforts will likely focus on developing inhibitors for targets downstream of 5-LOX, such as LTA4H and LTC4S, which may offer a more targeted therapeutic effect with a reduced risk of off-target effects. Furthermore, exploring the therapeutic potential of these inhibitors beyond respiratory diseases, in areas like cardiovascular disease, cancer, and neurodegenerative disorders, is a promising area of active investigation.[1][5]

References

- 1. INHIBITORS OF LEUKOTRIENES SYNTHESIS: NOVEL AGENTS AND THEIR IMPLEMENTATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Leukotriene antagonists and synthesis inhibitors: new directions in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are 5-LOX inhibitors and how do they work? [synapse.patsnap.com]

- 5. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Leukotriene - Wikipedia [en.wikipedia.org]

- 9. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 10. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]

- 11. biosciencepharma.com [biosciencepharma.com]

- 12. Leukotrienes, leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma: an update. Part II: clinical studies with leukotriene receptor antagonists and leukotriene synthesis inhibitors in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 14. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 15. Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scbt.com [scbt.com]

- 18. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A leukotriene C4 synthase inhibitor with the backbone of 5-(5-methylene-4-oxo-4,5-dihydrothiazol-2-ylamino) isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abcam.cn [abcam.cn]

- 26. Animal models in leukotriene research: Current insights into complex pathways and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Leukotriene inhibition in small animal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 29. A current review on animal models of anti-asthmatic drugs screening - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]

- 31. atsjournals.org [atsjournals.org]

An In-depth Technical Guide on Inhaled Epithelial Sodium Channel (ENaC) Inhibitors for Asthma and Respiratory Disease Research

Disclaimer: Publicly available information, clinical trial data, and detailed research on a specific compound designated "AZD4407" for asthma are not available at this time. This guide will therefore focus on the broader, yet highly relevant, therapeutic class of inhaled epithelial sodium channel (ENaC) inhibitors, for which there is a substantial body of research. This document will serve as a technical whitepaper for researchers, scientists, and drug development professionals interested in this therapeutic target for asthma and other respiratory diseases.

The epithelial sodium channel (ENaC) plays a crucial role in regulating the volume of airway surface liquid, which is essential for proper mucociliary clearance. In respiratory diseases such as asthma and cystic fibrosis, the dehydration of the airway surface liquid can lead to mucus obstruction and inflammation[1]. ENaC inhibitors are being investigated as a therapeutic strategy to counteract this dehydration by blocking sodium absorption in the airway epithelium, thereby increasing the airway surface liquid and improving mucus clearance[2][3].

Core Mechanism of Action

In the airways, the balance of ion transport, primarily through ENaC (sodium absorption) and the cystic fibrosis transmembrane conductance regulator (CFTR) (chloride secretion), maintains the hydration of the mucus layer. In certain inflammatory airway diseases, there can be an over-activity of ENaC, leading to excessive sodium and water reabsorption from the airway lumen. This results in dehydrated, viscous mucus that is difficult to clear, contributing to airway obstruction and a cycle of inflammation and infection[1][3]. Inhaled ENaC inhibitors directly block this channel, reducing sodium influx and consequently retaining water in the airway surface liquid. This rehydration of the mucus is expected to restore mucociliary function.

Signaling Pathway and Therapeutic Intervention

The following diagram illustrates the role of ENaC in an airway epithelial cell and the mechanism of action for ENaC inhibitors.

Caption: ENaC-mediated sodium transport and its inhibition in airway epithelium.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize representative data for investigational ENaC inhibitors.

Table 1: Preclinical Potency and Efficacy of Investigational ENaC Inhibitors

| Compound | Target | In Vitro Potency (IC₅₀) | In Vivo Model | Primary Efficacy Endpoint | Result | Citation |

| AZD5634 | ENaC | 2-3 logs more potent than amiloride | Sheep | Mucociliary Clearance (MCC) | Dose-dependent improvement in MCC | [4] |

| BI 1265162 | ENaC | Not specified | Rat | Reduction of liquid absorption | Dose-dependent reduction | [5] |

| BI 1265162 | ENaC | Not specified | Sheep | Mucociliary Clearance (MCC) | Increased MCC | [5] |

Table 2: Summary of Clinical Trial Data for Investigational ENaC Inhibitors in Respiratory Diseases

| Compound | Phase | Population | Primary Endpoint | Key Outcome | Citation |

| AZD5634 | Phase Ib | Cystic Fibrosis | Mucociliary Clearance (MCC) | No improvement in MCC after a single dose, despite target engagement. | [6] |

| BI 443651 | Phase I | Mild Asthma | Maximum FEV₁ reduction post-methacholine challenge | 1200 µg dose significantly improved max FEV₁ reduction vs. placebo. | [2] |

Experimental Protocols

Detailed methodologies are critical for the evaluation of novel ENaC inhibitors. Below are representative protocols based on published research.

1. In Vitro Measurement of ENaC Inhibition using Ussing Chambers

-

Objective: To measure the potency of a test compound in inhibiting ENaC-mediated sodium current in airway epithelial cells.

-

Methodology:

-

Culture human bronchial epithelial cells on permeable supports until fully differentiated and forming a polarized monolayer.

-

Mount the permeable supports in Ussing chambers.

-

Bathe the apical and basolateral surfaces with Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.

-

After establishing a stable baseline Isc, add the test ENaC inhibitor to the apical side in increasing concentrations.

-

Record the change in Isc at each concentration to determine the concentration-response curve and calculate the IC₅₀.

-

At the end of the experiment, add a known ENaC inhibitor, such as amiloride or benzamil, to confirm that the measured current is ENaC-specific[4].

-

2. In Vivo Assessment of Mucociliary Clearance (MCC) in a Sheep Model

-

Objective: To evaluate the in vivo efficacy of an inhaled ENaC inhibitor on MCC.

-

Methodology:

-

Anesthetize healthy adult ewes.

-

Deliver the test compound (e.g., AZD5634) or placebo via nebulization.

-

Following drug administration, deliver a radio-aerosol (e.g., ⁹⁹mTc-sulfur colloid) to the lungs.

-

Use a gamma camera to image the lungs at regular intervals over several hours to track the clearance of the radioisotope from the airways.

-

Calculate the percentage of radioactivity cleared from the lungs over time to determine the MCC rate.

-

Compare the MCC rates between the treatment and placebo groups to assess the efficacy of the ENaC inhibitor[4][5].

-

3. Experimental Workflow for a Phase I Clinical Trial

The following diagram outlines a typical workflow for a first-in-human, single ascending dose (SAD) and multiple ascending dose (MAD) study of an inhaled ENaC inhibitor.

Caption: Workflow for a Phase I SAD/MAD clinical trial of an inhaled ENaC inhibitor.

Challenges and Future Directions

A significant challenge in the development of ENaC inhibitors has been minimizing systemic exposure to avoid off-target effects, particularly in the kidneys, which could lead to hyperkalemia (elevated potassium levels)[5]. The development of inhaled formulations with high lung retention and low systemic bioavailability is therefore a key focus. While a study with the ENaC inhibitor BI 443651 showed some promise in a methacholine challenge in patients with mild asthma, another study with AZD5634 did not show an improvement in mucociliary clearance in cystic fibrosis patients after a single dose, indicating that the translation from preclinical models to clinical efficacy is not straightforward[2][6]. Future research will likely focus on optimizing the pharmacological properties of these compounds and exploring their potential in combination with other asthma therapies.

References

- 1. Epithelial Sodium and Chloride Channels and Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AZD5634, an inhaled ENaC inhibitor, in healthy subjects and patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Limited Publicly Available Data on AZD4407 in Inflammatory Bowel Disease Models

An in-depth review of publicly accessible scientific literature and clinical trial data reveals a significant scarcity of information regarding the specific compound AZD4407 in the context of inflammatory bowel disease (IBD) models. While the compound has been identified as a potent 5-lipoxygenase inhibitor with potential therapeutic applications in inflammatory conditions, its development and investigation specifically for IBD appear to be limited or not disclosed in recent publications.[1]

One of the few available references, a 1997 publication, mentions the manufacturing process of AZD4407 (also referred to as ZD4407) and notes the therapeutic potential of 5-lipoxygenase inhibitors in conditions such as inflammatory bowel disease.[1] However, subsequent research and clinical development of AZD4407 for IBD are not prominently documented in the public domain.

Given the lack of substantial data on AZD4407 in IBD models, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this specific compound. The available information is insufficient to construct a comprehensive report as per the core requirements of the request.

Researchers and professionals interested in AstraZeneca's current IBD pipeline may find more extensive information on compounds like AZD7798.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pipeline - AstraZeneca [astrazeneca.com]

- 3. Phase IIa Study Evaluating AZD7798 in Crohn’s Disease [astrazenecaclinicaltrials.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. AstraZeneca Wins FDA Nod in Prostate Cancer, Trims IBD Pipeline - BioSpace [biospace.com]

- 6. Update on brazikumab development programme [astrazeneca.com]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. AstraZeneca selects initial Treg cell therapy from Quell Therapeutics partnership [synapse.patsnap.com]

AZD4407: A Technical Overview of a Potent 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4407, also known as ZD4407, is a potent small molecule inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Developed by AstraZeneca, this compound was investigated for its therapeutic potential in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Leukotrienes are powerful pro-inflammatory mediators involved in a variety of physiological and pathological processes, including allergic reactions, inflammation, and bronchoconstriction. By targeting 5-LO, AZD4407 aimed to reduce the production of these mediators and thereby exert an anti-inflammatory effect.[3] Despite its promising preclinical profile, the clinical development of AZD4407 was discontinued during Phase 1 trials in March 2003.[1][2] This guide provides a comprehensive technical overview of the discovery and development of AZD4407, summarizing the available quantitative data and experimental methodologies.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

AZD4407 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is responsible for the initial steps in the conversion of arachidonic acid into leukotrienes. The inhibition of 5-LO by AZD4407 leads to a significant reduction in the production of leukotriene B4 (LTB4) and other downstream leukotrienes, which are potent chemoattractants for neutrophils and other immune cells, and also contribute to bronchoconstriction and increased vascular permeability.[3][4]

Below is a diagram illustrating the 5-lipoxygenase signaling pathway and the point of intervention for AZD4407.

Quantitative Data Summary

The following tables summarize the available quantitative data for AZD4407 from preclinical studies.

Table 1: In Vitro Potency

| Assay Description | Cell Type/System | IC50 | Reference |

| Inhibition of Leukotriene B4 (LTB4) synthesis | A23187-stimulated human whole blood | 0.039 µM | [5] |

Table 2: In Vivo Efficacy in Animal Models

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Mouse model of abdominal aortic aneurysm (elastase perfusion) | 30 mg/kg/day | >90% inhibition of LTB4 production in blood; 20% reduction in aortic size at day 7. | [4][6] |

| LDLR -/- male mice (model of atherosclerosis) | 15 weeks of treatment | 40% reduction in intima-media thickness. | [7] |

Experimental Protocols

While detailed, step-by-step experimental protocols for the studies on AZD4407 are not publicly available, the following methodologies can be inferred from the existing literature.

In Vitro LTB4 Synthesis Inhibition Assay

This assay likely involved the following steps:

-

Blood Collection: Whole blood was collected from healthy human donors.

-

Incubation with Inhibitor: Aliquots of the whole blood were pre-incubated with varying concentrations of AZD4407 or vehicle control.

-

Stimulation: Leukotriene synthesis was stimulated by the addition of the calcium ionophore A23187.

-

Termination and Extraction: The reaction was stopped, and plasma was separated. LTB4 was likely extracted from the plasma using a solid-phase extraction method.

-

Quantification: The concentration of LTB4 was quantified using a competitive enzyme immunoassay (EIA) or a similar method.

-

Data Analysis: The IC50 value, the concentration of AZD4407 that inhibits 50% of LTB4 production, was calculated from the concentration-response curve.

In Vivo Mouse Model of Abdominal Aortic Aneurysm

This study likely followed a protocol similar to this:

-

Animal Model: The abdominal aortic aneurysm model was induced in mice, likely through the perfusion of the aorta with elastase.

-

Drug Administration: AZD4407 was administered to the mice, likely orally, at a dose of 30 mg/kg/day. A control group received a vehicle.

-

Monitoring: The size of the aorta was monitored over time, for instance, at day 7 post-perfusion.

-

LTB4 Measurement: Blood samples were collected to measure the level of LTB4 inhibition, likely using an ex vivo stimulation assay with A23187 followed by EIA.

-

Histological Analysis: At the end of the study, the aortic tissue was likely harvested for histological analysis to assess the structure of the vessel wall and the extent of the aneurysm.

In Vivo Mouse Model of Atherosclerosis

The methodology for this study likely included:

-

Animal Model: Low-density lipoprotein receptor-deficient (LDLR -/-) male mice were used, which are a common model for studying atherosclerosis.

-

Diet: The mice were likely fed a high-fat or "Western" diet to induce the development of atherosclerotic plaques.

-

Drug Administration: AZD4407 was administered to the mice over a period of 15 weeks.

-

Outcome Measurement: At the end of the treatment period, the mice were euthanized, and the aortas were excised. The primary outcome was the measurement of the intima-media thickness, a marker of atherosclerosis, which was likely determined through histological analysis of aortic cross-sections.

Discovery and Development Workflow

The discovery and development of a pharmaceutical agent like AZD4407 typically follows a structured process from initial concept to clinical trials. The following diagram outlines the probable workflow for AZD4407.

Conclusion

AZD4407 is a potent inhibitor of 5-lipoxygenase that demonstrated significant anti-inflammatory effects in preclinical models. Its ability to inhibit the production of leukotrienes, particularly LTB4, made it a promising candidate for the treatment of inflammatory respiratory diseases. However, its clinical development was halted in the early stages. The data presented in this guide, though limited due to the discontinuation of the compound's development, provides valuable insights into the pharmacology and potential of targeting the 5-lipoxygenase pathway for the treatment of inflammatory disorders. Further research into the reasons for its discontinuation could provide important lessons for the development of future 5-LO inhibitors.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Lipoxygenase Pathway In Experimental Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

AZD-4407 In Vitro Assay Protocols: A Guide for Researchers

Introduction

AZD-4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes.[1][2] Leukotrienes are pro-inflammatory lipid mediators involved in various inflammatory diseases, including asthma, inflammatory bowel disease, and psoriasis. By inhibiting 5-LOX, AZD-4407 blocks the production of leukotrienes, thereby exerting its potential therapeutic effects. This application note provides detailed protocols for in vitro assays to characterize the activity of AZD-4407 and other 5-LOX inhibitors.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is initiated by the conversion of arachidonic acid into leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase. This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), which presents arachidonic acid to 5-LOX.[3][4] LTA4 is an unstable intermediate that is further metabolized to either leukotriene B4 (LTB4) by LTA4 hydrolase or to the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase. AZD-4407 directly inhibits the 5-LOX enzyme, thereby preventing the formation of all downstream leukotrienes.

Figure 1: Simplified signaling pathway of the 5-lipoxygenase cascade and the inhibitory action of AZD-4407.

Experimental Protocols

This section details two primary in vitro assays for evaluating the potency of 5-LOX inhibitors: a cell-free biochemical assay and a cell-based assay.

Biochemical Assay: Cell-Free 5-Lipoxygenase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified 5-LOX.

Materials:

-

Human recombinant 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

AZD-4407 or other test compounds

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and ATP)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of AZD-4407 and serial dilutions to create a concentration range for testing.

-

In a 96-well plate, add the assay buffer.

-

Add the diluted AZD-4407 or control vehicle to the appropriate wells.

-

Add the human recombinant 5-lipoxygenase enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).

-

Measure the formation of 5-LOX products, such as by monitoring the change in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene products).

-

Calculate the percent inhibition for each concentration of AZD-4407 and determine the IC50 value.

Figure 2: Workflow for the cell-free 5-lipoxygenase inhibition assay.

Cellular Assay: Leukotriene B4 (LTB4) Production in Human Whole Blood

This assay measures the inhibition of 5-LOX in a more physiologically relevant context by quantifying the production of LTB4 in human whole blood.

Materials:

-

Fresh human whole blood from healthy donors

-

AZD-4407 or other test compounds

-

Calcium ionophore A23187 (stimulant)

-

RPMI 1640 medium

-

Leukotriene B4 (LTB4) ELISA kit

-

Centrifuge

Procedure:

-

Collect fresh human whole blood in heparinized tubes.

-

Prepare a stock solution of AZD-4407 and serial dilutions in RPMI 1640.

-

In a 96-well plate, pre-incubate aliquots of whole blood with the diluted AZD-4407 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate leukotriene production by adding calcium ionophore A23187 to the blood samples and incubate for another period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging to separate the plasma.

-

Collect the plasma supernatant.

-

Quantify the amount of LTB4 in the plasma using a commercial ELISA kit, following the manufacturer's instructions.[5][6][7]

-

Calculate the percent inhibition of LTB4 production for each AZD-4407 concentration and determine the IC50 value.

Figure 3: Workflow for the cellular LTB4 production assay in human whole blood.

Data Presentation

The potency of 5-LOX inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50). The following table provides an example of how to present the data obtained from the described assays.

| Compound | Biochemical 5-LOX Assay IC50 (nM) | Cellular LTB4 Assay IC50 (nM) |

| AZD-4407 | [Insert experimental value] | [Insert experimental value] |

| Zileuton (Reference) | ~500[8] | ~400-900[8] |

| Other 5-LOX Inhibitor | [Insert experimental value] | [Insert experimental value] |

Note: The IC50 values for Zileuton are approximate and can vary depending on the specific assay conditions.

Conclusion

The in vitro assays described in this application note provide a robust framework for characterizing the potency and mechanism of action of 5-lipoxygenase inhibitors like AZD-4407. The combination of a cell-free biochemical assay and a more physiologically relevant cellular assay allows for a comprehensive evaluation of compound activity. These protocols can be adapted for high-throughput screening of new chemical entities targeting the 5-lipoxygenase pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. content.abcam.com [content.abcam.com]

- 7. Multispecies Leukotriene B4 Competitive ELISA Kit (EHLTB4) - Invitrogen [thermofisher.com]

- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

AZD-4407 Cell-Based Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthetic pathway of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators involved in various physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular diseases. By inhibiting 5-LOX, AZD-4407 effectively blocks the production of leukotrienes, making it a valuable tool for studying the role of these mediators in disease and a potential therapeutic agent.

These application notes provide a comprehensive guide for utilizing AZD-4407 in cell-based assays to determine its inhibitory activity on 5-lipoxygenase. The protocols outlined below are designed for researchers in academic and industrial settings.

Mechanism of Action

AZD-4407 targets and inhibits the activity of 5-lipoxygenase. This enzyme catalyzes the initial steps in the conversion of arachidonic acid to bioactive leukotrienes, including Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells. The inhibition of 5-LOX by AZD-4407 leads to a reduction in the production of LTB4 and other leukotrienes, thereby mitigating the inflammatory response.

Figure 1: Mechanism of action of AZD-4407.

Data Presentation

| Compound | Target | Cell Line/System | IC50 (nM) | Reference |

| AZD-4407 | 5-Lipoxygenase | Human Neutrophils | To be determined | Experimental Data |

| Zileuton | 5-Lipoxygenase | Human Whole Blood | 900 | [1] |

| Zileuton | 5-Lipoxygenase | Human PMNL | 400 | [1] |

PMNL: Polymorphonuclear Leukocytes

Experimental Protocols

Protocol 1: Inhibition of LTB4 Production in Human Neutrophils

This protocol describes a cell-based assay to measure the inhibitory effect of AZD-4407 on the production of Leukotriene B4 (LTB4) in isolated human neutrophils stimulated with a calcium ionophore.

Materials:

-

AZD-4407

-

Human peripheral blood

-

Dextran T-500

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

Arachidonic Acid

-

LTB4 ELISA Kit

-

96-well plates

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Plate reader

Experimental Workflow:

Figure 2: LTB4 inhibition assay workflow.

Procedure:

-

Isolation of Human Neutrophils:

-

Isolate neutrophils from fresh human peripheral blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the isolated neutrophils in HBSS.

-

-

Cell Treatment:

-

Seed the neutrophils in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Prepare serial dilutions of AZD-4407 in HBSS.

-

Add the AZD-4407 dilutions to the wells and pre-incubate for 15 minutes at 37°C. Include a vehicle control (e.g., DMSO).

-

-

Cell Stimulation:

-

Prepare a stimulation solution containing Calcium Ionophore A23187 (final concentration ~5 µM) and Arachidonic Acid (final concentration ~20 µM) in HBSS.

-

Add the stimulation solution to the wells.

-

-

Incubation and Reaction Termination:

-

Incubate the plate for 10 minutes at 37°C.

-

Terminate the reaction by placing the plate on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

-

LTB4 Quantification:

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of LTB4 in the supernatants using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each concentration of AZD-4407 compared to the vehicle control.

-